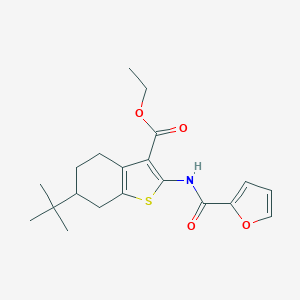![molecular formula C24H25N3OS B289475 N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide (referred to as "compound X" in This paper will explore the synthesis method of compound X, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
Compound X inhibits the activity of HDACs by binding to the active site of the enzyme. This binding prevents the enzyme from deacetylating histones, which leads to an increase in histone acetylation. This increase in acetylation can result in changes in gene expression, leading to differentiation and apoptosis of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, it has been shown to increase the acetylation of other proteins, including p53 and tubulin. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its specificity for HDAC inhibition. This specificity allows for more targeted research on the role of HDACs in gene expression and cancer development. However, a limitation of using compound X is its relatively low potency compared to other HDAC inhibitors. This may require the use of higher concentrations of the compound in experiments, which could lead to non-specific effects.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One area of interest is its potential as an anti-cancer agent. Further studies could explore its ability to induce differentiation and apoptosis in different types of cancer cells. Another area of interest is its anti-inflammatory effects, as it could potentially be used to treat inflammatory diseases. Additionally, further studies could explore the potential of compound X as a tool for studying the role of HDACs in gene expression and disease development.
Synthesemethoden
Compound X is synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzaldehyde with 2-aminobenzylamine to form 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinylamine. This intermediate is then reacted with thioacetic acid to form the thioester intermediate. Finally, this intermediate is reacted with benzyl bromide to form compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential for use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been studied extensively for their potential as anti-cancer agents, as they can cause cancer cells to differentiate and undergo apoptosis.
Eigenschaften
Molekularformel |
C24H25N3OS |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
N-benzyl-2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H25N3OS/c1-17-8-7-11-19(14-17)23-26-21-13-6-5-12-20(21)24(27-23)29-16-22(28)25-15-18-9-3-2-4-10-18/h2-4,7-11,14H,5-6,12-13,15-16H2,1H3,(H,25,28) |
InChI-Schlüssel |
DWFLFJFQLPBFCD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)NCC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)NCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)

![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)